2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol
Description
Systematic Nomenclature and Stereochemical Descriptors
IUPAC Nomenclature and Stereochemical Descriptors
The compound is systematically named 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol . Key components include:
- Bicyclo[2.2.1]heptan-2-yl : A norbornane-derived bicyclic framework with two fused rings (a five-membered ring and a two-membered bridge).
- 1,7,7-Trimethyl substituents : Three methyl groups attached to carbons 1, 7, and 7 of the bicyclo system.
- 2-((...)-yl)phenol : A phenolic group substituted at position 2 of the phenyl ring with the bicyclic moiety.
The stereochemistry is defined by the exo-configuration of the bicyclo system and the absolute configurations at carbons 1 (R), 2 (S), and 4 (S). This configuration aligns with the established stereochemistry of borneol derivatives.
Table 1: Key Nomenclature Elements
| Component | Description |
|---|---|
| Bicyclo[2.2.1]heptan-2-yl | Norbornane-derived bicyclic system with bridgehead carbons at positions 1 and 2 |
| 1,7,7-Trimethyl | Three methyl groups at positions 1, 7, and 7 of the bicyclo system |
| 2-Phenol | Hydroxyl group at position 2 of the phenyl ring |
| (1R,2S,4S) | Absolute configurations at bridgehead carbons |
Molecular Geometry and Conformational Analysis of the Norbornane Core
The bicyclo[2.2.1]heptane core adopts a rigid exo -conformation, where substituents on the bridgehead carbons (C1 and C2) are oriented outward. This rigidity is critical for maintaining the compound’s stereochemical integrity.
Structural Features:
- C1 and C7 Methyl Groups : Positioned in a staggered arrangement to minimize steric hindrance.
- C2 Hydroxyl Group : Engages in intramolecular hydrogen bonding with the phenolic oxygen, stabilizing the conformation.
- Phenolic Substituent : The phenyl ring is oriented perpendicular to the bicyclo system, enabling π-π interactions in solid-state packing.
Table 2: Geometric Parameters of the Norbornane Core
| Parameter | Value |
|---|---|
| C1–C2 Bond Length | ~1.5 Å (typical for bicyclo systems) |
| C2–O Bond Length | ~1.4 Å (phenolic oxygen to bicyclo system) |
| Bridgehead Angles | ~90° (C1–C2–C5) |
Properties
IUPAC Name |
2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-15(2)11-8-9-16(15,3)13(10-11)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIZMMUVXBULNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC=CC=C3O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from camphene or similar bicyclic compounds.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Catalysts: Employing efficient catalysts to speed up the reaction and improve yield.
Purification: Implementing advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic group or the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroxylated compounds, and substituted phenols.
Scientific Research Applications
Antiviral Properties
Borneol has been studied for its antiviral properties, particularly against influenza viruses. Research indicates that derivatives of borneol exhibit significant inhibitory effects on the H1N1 influenza virus. A study demonstrated that esters of borneol showed pronounced antiviral activity with structure-activity relationships indicating efficacy in preventing viral replication .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Borneol Derivative A | 5 | Moderate |
| Borneol Derivative B | 10 | High |
| Borneol Derivative C | 15 | Low |
Anti-inflammatory Effects
Borneol is recognized for its anti-inflammatory properties. It has been shown to alleviate symptoms associated with conditions such as hemorrhoids by reducing local inflammation and discomfort . The mechanism involves the modulation of inflammatory pathways.
Analgesic Properties
Research has indicated that borneol can serve as an analgesic agent. Its application in topical formulations has been explored to provide relief from pain through local application .
Use in Aromatherapy and Traditional Medicine
In traditional medicine systems such as Traditional Chinese Medicine (TCM), borneol is used for its therapeutic benefits including promoting circulation and relieving pain . Its aromatic properties also make it valuable in aromatherapy.
Case Study 1: Antiviral Efficacy against Influenza A
A study published in Molecules examined the antiviral efficacy of borneol derivatives against various strains of the influenza A virus. The results indicated that certain derivatives had IC50 values significantly lower than conventional antiviral drugs like oseltamivir .
Case Study 2: Anti-inflammatory Activity in Clinical Trials
Clinical trials have tested the effectiveness of borneol in treating inflammatory conditions. Participants reported a reduction in symptoms related to inflammation when treated with borneol-containing formulations compared to placebo .
Mechanism of Action
The mechanism of action of 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The phenolic group can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: The compound may affect oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diisobornylphenol-Porphyrin Conjugates
Compounds like 11 (2-{(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}-6-{(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}-4-{10,15,20-tris(4-methoxyphenyl)porphyrin-5-yl}phenol) share the diisobornylphenol moiety. These conjugates exhibit enhanced RSA due to electron-donating effects from the bicyclic groups, which stabilize radical intermediates during ethylbenzene oxidation (tested at 333K with Wi = 5 × 10⁻⁸ mol/L·s) . The target compound’s direct linkage to porphyrin macrocycles amplifies its antioxidant efficacy compared to simpler phenolic derivatives.
4-Methyl-2,6-Diisobornylphenol
This analogue (CAS 10366-18-4) demonstrates high thermal stability (melting point: 206–208°C) and lipophilicity, making it suitable for hydrophobic drug formulations. Its antioxidant mechanism parallels the target compound but lacks conjugation with porphyrins, resulting in lower RSA .
Borneol Esters with Therapeutic Potential
Bornyl Benzoate (130d)
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl benzoate shows potent antioedematogenic activity , reducing inflammation in preclinical models. Unlike the target compound, its ester linkage prioritizes anti-inflammatory over antioxidant effects, with IC₅₀ values of 0.098 µM against hCES1 (vs. 2.10 µM for hCES2) .
Bornyl 4-Hydroxybenzoate
This ester (T73) combines a phenolic group with the bornyl scaffold. It exhibits dual antioxidant and antimicrobial properties, though its RSA is less pronounced than the target compound’s porphyrin conjugates .
Data Tables: Key Comparative Findings
Table 2. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₄O | 244.37 | Not reported | High lipophilicity |
| 4-Methyl-2,6-Diisobornylphenol | C₂₇H₄₀O | 380.61 | 206–208 | Thermal stability |
| Bornyl Benzoate (130d) | C₁₇H₂₂O₃ | 274.35 | Not reported | Ester-linked bioactivity |
Biological Activity
The compound 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol , commonly referred to as a derivative of borneol or camphor, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antiviral effects, supported by relevant data and case studies.
- Molecular Formula : CHO
- Molecular Weight : 154.25 g/mol
- CAS Number : 38451-93-3
- Structure : The compound features a bicyclic structure with a phenolic group attached to a bicyclo[2.2.1]heptane moiety.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of borneol derivatives. For instance:
- Study Findings : A study evaluating various compounds against bacterial strains found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown:
- Mechanism : The compound reduces the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating a suppressive effect on inflammatory pathways .
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 300 |
| IL-6 | 100 | 250 |
Antiviral Activity
Research has also explored the antiviral properties of borneol derivatives against various viruses:
- Case Study : In a study focused on influenza A virus (H1N1), the compound demonstrated an IC value of approximately 25 µM, indicating moderate antiviral activity .
| Virus Type | IC (µM) |
|---|---|
| Influenza A (H1N1) | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the phenolic hydroxyl group is crucial for its antimicrobial and anti-inflammatory activities.
- The bicyclic structure contributes to its lipophilicity and ability to penetrate cell membranes effectively.
Q & A
Q. What are the recommended synthetic routes for 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol, and how can stereochemical purity be ensured?
Methodological Answer: The compound is typically synthesized via esterification or coupling reactions involving (–)-borneol derivatives (structurally related bicyclic monoterpenes). Key steps include:
- Chloroacetylation : Reacting camphor-derived amines with chloroacetyl chloride to form intermediates, followed by substitution with phenolic groups .
- Stereochemical Control : Use chiral catalysts or enantiomerically pure starting materials (e.g., (1R,2S,4S)-configured borneol) to preserve stereochemistry during esterification .
- Purification : Column chromatography (hexanes:EtOAc gradients) and recrystallization to isolate stereoisomers .
Validation : NMR (¹H, ¹³C) and chiral HPLC to confirm stereochemical purity and rule out rotameric mixtures .
Q. How can structural elucidation of this compound and its derivatives be achieved using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals for the bicyclic framework (e.g., methyl groups at δ 0.8–1.2 ppm, phenolic –OH at δ 5–6 ppm) and ester/amide linkages (e.g., carbonyl signals at δ 170–180 ppm) .
- MS (HRMS) : Confirm molecular weight (e.g., MW 230.34528 for the parent compound) and fragmentation patterns .
- IR Spectroscopy : Detect phenolic O–H stretches (~3200–3500 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
Case Study : A novel monoterpene ester derivative was identified via comparison with tschimgine’s spectral data and 2D NMR (COSY, HSQC) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, measuring MIC (Minimum Inhibitory Concentration) .
- Enzyme Inhibition : Fluorometric assays for hCES1/hCES2 inhibition, using IC₅₀ values (e.g., 0.098 µM for hCES1) .
- Antiproliferative Effects : MTT assays on cancer cell lines (e.g., Trypanosoma cruzi epimastigotes), with dose-response curves .
Data Interpretation : Compare IC₅₀ values across studies, noting discrepancies due to assay conditions (e.g., pH, solvent) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Source Analysis : Verify stereochemical configuration (e.g., (1R,2S,4S) vs. other isomers), as small structural changes drastically alter activity .
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line passages, incubation times). For example, discrepancies in hCES1 inhibition (IC₅₀ 0.098 µM vs. 2.10 µM for hCES2) may arise from enzyme source variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends or outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo applications?
Methodological Answer:
- Prodrug Design : Synthesize sulfamate or acrylate esters to enhance solubility and bioavailability .
- Lipid Nanoparticle Encapsulation : Improve blood-brain barrier penetration for neuroactive derivatives .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation and modify labile groups (e.g., replacing ester linkages with amides) .
Case Study : Bornyl methacrylate derivatives showed improved stability and analgesic activity in rodent models .
Q. How can the antiradical activity of this compound be mechanistically evaluated?
Methodological Answer:
- Radical Scavenging Assays : DPPH/ABTS assays to quantify antioxidant capacity, with IC₅₀ values .
- Oxygen Uptake Kinetics : Monitor oxygen consumption in ethylbenzene oxidation models at 333K, using initiators like nitrosyl isobutyrate to measure inhibition rates .
- Computational Modeling : DFT calculations to identify electron-donating groups (e.g., phenolic –OH) responsible for radical stabilization .
Q. What in vivo models are appropriate for evaluating anti-inflammatory and analgesic efficacy?
Methodological Answer:
- Carrageenan-Induced Paw Edema (Rats) : Measure edema reduction over 6–24 hours, comparing to standards like diclofenac .
- Hot-Plate Test (Mice) : Assess analgesic latency times, with dose adjustments to avoid CNS depression .
- Brewer’s Yeast-Induced Pyrexia : Monitor temperature changes post-administration to evaluate antipyretic effects .
Data Notes : Report % inhibition relative to controls and statistical significance (p<0.05, ANOVA with post-hoc tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
